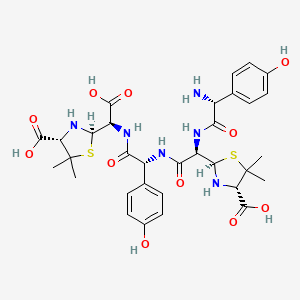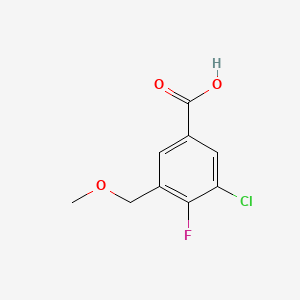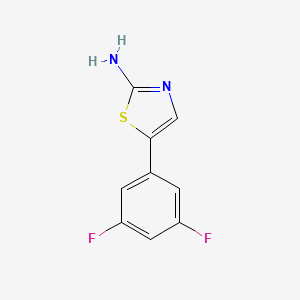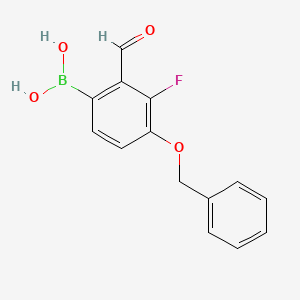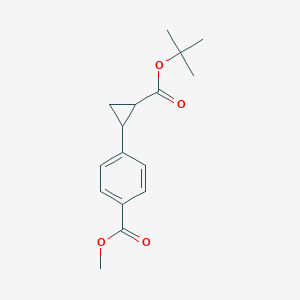
Methyl 4-(2-(tert-butoxycarbonyl)cyclopropyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-(-2-(TERT-BUTOXYCARBONYL)CYCLOPROPYL)BENZOATE is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a cyclopropyl ring, which is further connected to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which provide an efficient and sustainable approach for the direct introduction of the tert-butoxycarbonyl group into various organic compounds . This method is preferred due to its versatility and efficiency compared to traditional batch processes.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including METHYL 4-(-2-(TERT-BUTOXYCARBONYL)CYCLOPROPYL)BENZOATE, often employs continuous flow processes. These processes are designed to optimize reaction conditions, improve yield, and reduce waste, making them more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(-2-(TERT-BUTOXYCARBONYL)CYCLOPROPYL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The tert-butoxycarbonyl group can be selectively removed or substituted using specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: The tert-butoxycarbonyl group can be removed using oxalyl chloride in methanol under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the tert-butoxycarbonyl group yields the corresponding free amine or alcohol .
Scientific Research Applications
METHYL 4-(-2-(TERT-BUTOXYCARBONYL)CYCLOPROPYL)BENZOATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 4-(-2-(TERT-BUTOXYCARBONYL)CYCLOPROPYL)BENZOATE involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group acts as a protecting group, preventing unwanted reactions at specific sites within the molecule. This allows for selective modification of other functional groups, facilitating the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
METHYL 4-(-2-(TERT-BUTOXYCARBONYL)CYCLOPROPYL)BENZOATE: shares similarities with other tert-butyl esters and Boc-protected compounds.
tert-Butyl esters: These compounds are widely used in organic synthesis due to their stability and ease of removal.
Boc-protected compounds: These compounds are commonly used in peptide synthesis and other applications requiring selective protection of functional groups.
Uniqueness
The uniqueness of METHYL 4-(-2-(TERT-BUTOXYCARBONYL)CYCLOPROPYL)BENZOATE lies in its combination of a cyclopropyl ring and a benzoate ester, which provides distinct reactivity and stability compared to other Boc-protected compounds .
Properties
Molecular Formula |
C16H20O4 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropyl]benzoate |
InChI |
InChI=1S/C16H20O4/c1-16(2,3)20-15(18)13-9-12(13)10-5-7-11(8-6-10)14(17)19-4/h5-8,12-13H,9H2,1-4H3 |
InChI Key |
DPWRROUPJKRSOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC1C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Fluoro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14028598.png)

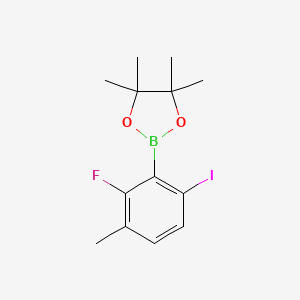
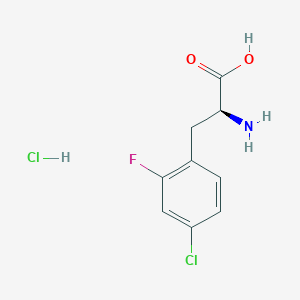
![2-[Bis(4-methoxyphenyl)phosphino]-N-[(8alpha,9R)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14028618.png)
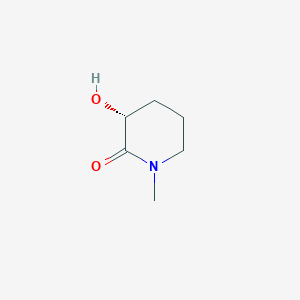
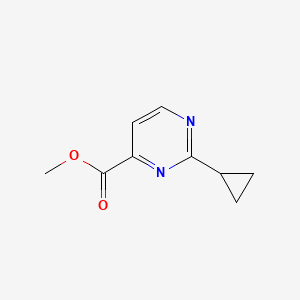
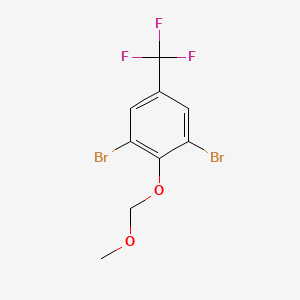
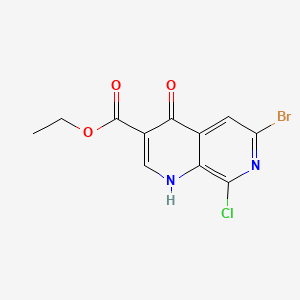
![4-(Pyridin-2-ylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B14028650.png)
